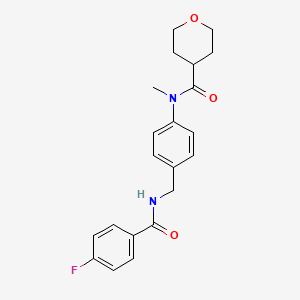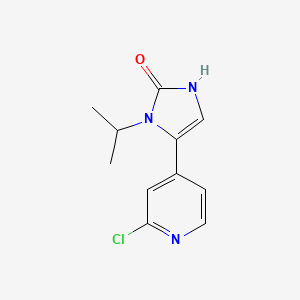
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, an ethylsulfonyl group, and a pyrazole ring
準備方法
The synthesis of 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Introduction of the chloro and fluoro substituents: This step involves the halogenation of the phenyl ring using appropriate reagents such as chlorine and fluorine sources.
Attachment of the ethylsulfonyl group: This can be done through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The ethylsulfonyl group may play a role in modulating the compound’s solubility and stability. The pyrazole ring is known to interact with various biological targets, potentially leading to the inhibition or activation of specific pathways.
類似化合物との比較
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole can be compared with other similar compounds such as:
4-(2-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
4-(2-Fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole: Lacks the chloro substituent, which may influence its binding affinity to certain targets.
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole: Has a methylsulfonyl group instead of an ethylsulfonyl group, potentially affecting its solubility and stability.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
特性
分子式 |
C11H10ClFN2O2S |
|---|---|
分子量 |
288.73 g/mol |
IUPAC名 |
4-(2-chloro-6-fluorophenyl)-5-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H10ClFN2O2S/c1-2-18(16,17)11-7(6-14-15-11)10-8(12)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) |
InChIキー |
HGQVDYWTSFXRHW-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)
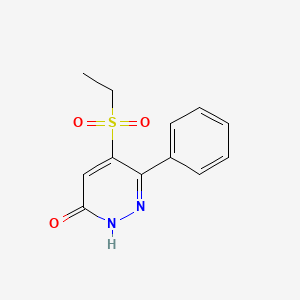



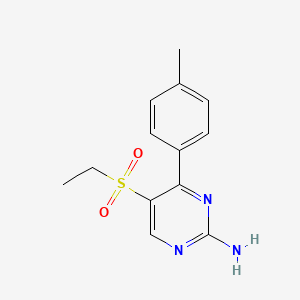
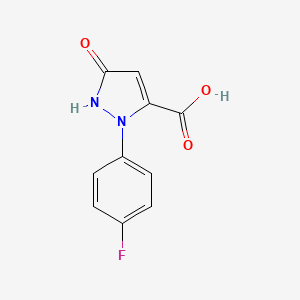
![3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11782815.png)

